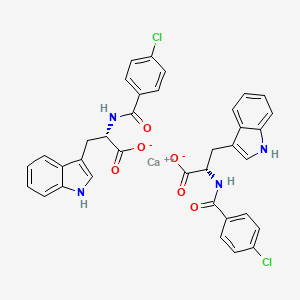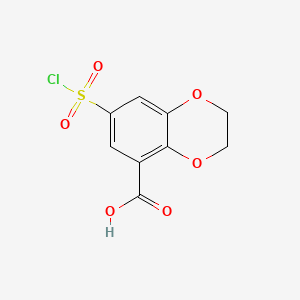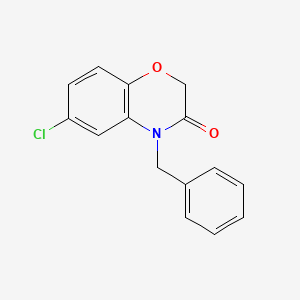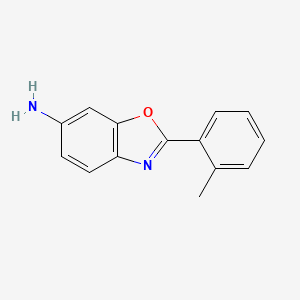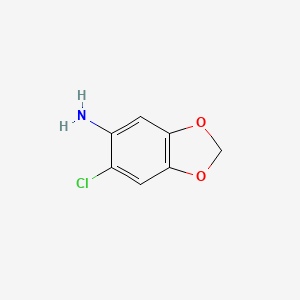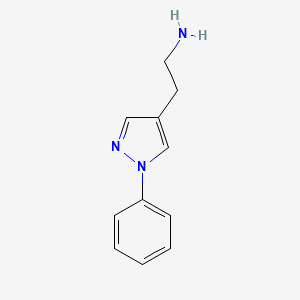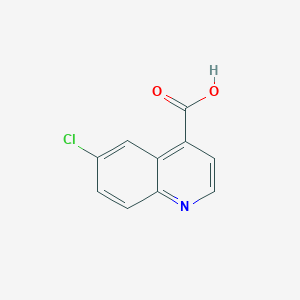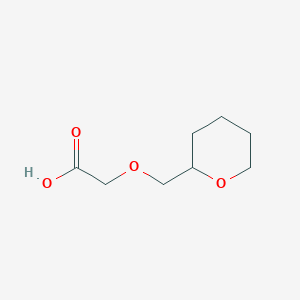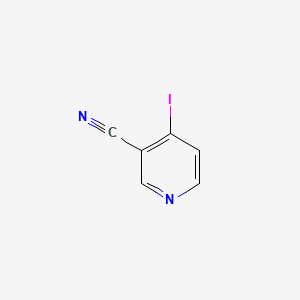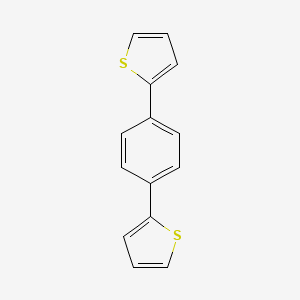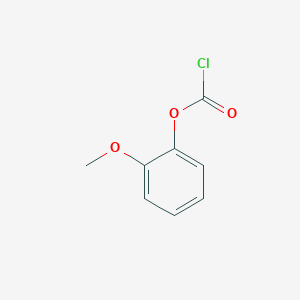
2-Methoxyphenyl chloroformate
Vue d'ensemble
Description
2-Methoxyphenyl chloroformate, also known as methyl salicylate chloroformate, is an organic compound with the molecular formula C8H7ClO3. It is a colorless liquid that is primarily used in organic synthesis. This compound is part of the chloroformate family, which are esters of chloroformic acid and phenols or alcohols .
Mécanisme D'action
Target of Action
The primary target of 2-Methoxyphenyl chloroformate is the nucleophilic sites in various biochemical entities. This compound is a type of aryl chloroformate ester , which is known to react with nucleophiles .
Mode of Action
This compound interacts with its targets through a bimolecular mechanism . The dominant mechanism involves the formation of a tetrahedral intermediate , which is rate-determining . This process is facilitated by the presence of an electron-donating group, which stabilizes the transition state .
Biochemical Pathways
The reaction of this compound with nucleophiles leads to the formation of symmetrical urea’s . This reaction is part of the broader solvolysis pathway , which involves the breaking of a bond in a molecule by a solvent .
Result of Action
The result of the action of this compound is the formation of symmetrical urea’s . These compounds have found use in the preparation of patented herbicidal control applications against certain weeds, fungi, and bacteria .
Action Environment
The action of this compound is influenced by the environmental factors such as the nature of the solvent or biological environment in which it is present. For instance, in highly ionizing solvents, the compound undergoes dual side-by-side addition-elimination and ionization pathways .
Analyse Biochimique
Biochemical Properties
2-Methoxyphenyl chloroformate plays a significant role in biochemical reactions due to its ability to react with a variety of nucleophiles, including amines, alcohols, and phenols. This reactivity allows it to form carbamates and carbonates, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound interacts with enzymes such as esterases and proteases, which can hydrolyze the ester bond, leading to the release of 2-methoxyphenol and carbon dioxide. These interactions are crucial for the compound’s role in biochemical processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through carbamoylation. This modification can alter enzyme activity, affect cell signaling pathways, and impact gene expression. For example, the carbamoylation of lysine residues in proteins can inhibit their function, leading to changes in cellular metabolism and signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with nucleophiles to form carbamates and carbonates. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of a tetrahedral intermediate, which is a key step in the reaction mechanism. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of 2-methoxyphenol and carbon dioxide. Long-term exposure to this compound can result in cumulative effects on cellular function, including prolonged enzyme inhibition and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects are important for determining safe and effective dosage levels in biochemical applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis to 2-methoxyphenol and carbon dioxide. Enzymes such as esterases play a crucial role in this process by catalyzing the hydrolysis reaction. The compound can also affect metabolic flux by modifying key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its biochemical effects .
Méthodes De Préparation
2-Methoxyphenyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 2-methoxyphenol with phosgene in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process . Industrial production methods often involve continuous flow processes to ensure safety and efficiency.
Analyse Des Réactions Chimiques
2-Methoxyphenyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methoxyphenol, carbon dioxide, and hydrochloric acid.
Solvolysis: The compound undergoes solvolysis in various solvents, forming different products depending on the solvent used.
Common reagents and conditions used in these reactions include bases like pyridine, solvents such as dichloromethane, and controlled temperatures to manage reaction rates and yields.
Applications De Recherche Scientifique
2-Methoxyphenyl chloroformate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Methoxyphenyl chloroformate can be compared with other chloroformates such as phenyl chloroformate, propargyl chloroformate, and p-nitrophenyl chloroformate . While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the methoxy group, which can influence its reactivity and solubility properties .
Similar compounds include:
- Phenyl chloroformate
- Propargyl chloroformate
- p-Nitrophenyl chloroformate
- 4-Methoxyphenyl chloroformate
These compounds are often used in similar applications but may differ in their specific reactivity and physical properties.
Propriétés
IUPAC Name |
(2-methoxyphenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLQSPNQAVRJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391804 | |
| Record name | 2-Methoxyphenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2293-75-6 | |
| Record name | 2-Methoxyphenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyphenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the methoxy group in 2-methoxyphenyl chloroformate affect its reactivity compared to phenyl chloroformate?
A1: The research indicates that this compound (2) primarily reacts through a bimolecular mechanism where the formation of a tetrahedral intermediate is rate-determining. [] This is in contrast to phenyl chloroformate (3), which exhibits more significant contributions from solvolysis pathways. This difference arises from the electron-donating nature of the methoxy group in compound (2). This electron donation increases the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack by solvent molecules and favoring the bimolecular pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

